1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide
CAS No.: 1427024-30-3
Cat. No.: VC15827581
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427024-30-3 |
|---|---|
| Molecular Formula | C11H8F3N3O |
| Molecular Weight | 255.20 g/mol |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)7-2-1-3-8(4-7)17-5-9(10(15)18)16-6-17/h1-6H,(H2,15,18) |
| Standard InChI Key | QKHXIGIZMASYPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(N=C2)C(=O)N)C(F)(F)F |
Introduction
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further linked to an imidazole ring with a carboxamide moiety at the fourth position. This unique structure suggests potential applications in pharmaceuticals or materials science due to the presence of both aromatic and heterocyclic components.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in available literature, general approaches for similar compounds involve multi-step reactions starting from simpler precursors like aryl halides and imidazoles. Techniques such as Ugi four-component reactions or microwave-assisted syntheses can be employed for related compounds .
Table: General Biological Activities of Related Compounds
| Compound Type | Activity | Example |
|---|---|---|
| Imidazoles | Anticancer (angiogenesis inhibition) | Various derivatives |
| Carboxamides on aromatic rings | PARP inhibitors (e.g., thienoimidazoles) | Thienoimidazoles |
Potential Applications
Given its structural features, 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxamide could be investigated for applications such as:
-
Pharmaceuticals: As part of drug discovery efforts targeting specific enzymes or receptors involved in diseases.
-
Materials Science: Due to its potential interactions with surfaces or polymers through π-stacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume